Ponesimod

描述

属性

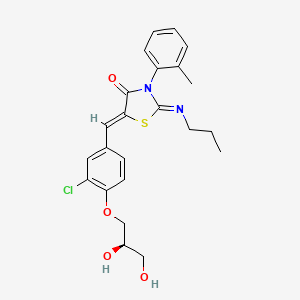

IUPAC Name |

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAUOXUZGSBGDU-ULCCENQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234631 | |

| Record name | Ponesimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Ponesimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

854107-55-4 | |

| Record name | Ponesimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854107554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponesimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12016 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ponesimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-[3-Chloro-4-(-2,3-dihydroxy-propoxy)-benzylidene]-2-propylimino- 3-o-tolyl-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONESIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7AKV2MKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ponesimod: A Deep Dive into its Structure, Chemical Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a small molecule drug approved for the treatment of relapsing forms of multiple sclerosis (MS). This compound's mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their reversible sequestration in lymph nodes. This prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive MS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, signaling pathways, and key experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is a derivative of the 2-imino-thiazolidin-4-one scaffold. Its chemical structure is characterized by a central thiazolidinone ring system with three key substituents that contribute to its selective binding and pharmacological activity.

Chemical Structure:

IUPAC Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one

Molecular Formula: C₂₃H₂₅ClN₂O₄S

Molecular Weight: 460.97 g/mol

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to light yellowish powder | |

| Melting Point | Information not publicly available (redacted in FDA documents) | |

| Boiling Point (Predicted) | 658.0 ± 65.0 °C at 760 Torr | |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |

| logP (Octanol-Water Partition Coefficient) | 4.6 | |

| pKa | Information not publicly available | |

| Solubility | - Insoluble in water- Soluble in DMSO (up to 90 mg/mL) and Ethanol (up to 92 mg/mL)- Sparingly soluble in aqueous buffers |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is primarily mediated through its selective interaction with the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.

This compound's Interaction with the S1P1 Receptor

The signaling cascade is initiated by the binding of this compound to the S1P1 receptor on the surface of lymphocytes. This binding acts as an initial agonist, triggering a transient activation of the receptor. However, this is followed by the internalization and subsequent degradation of the S1P1 receptor. This process of receptor downregulation renders the lymphocytes unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This functional antagonism effectively traps lymphocytes, reducing their numbers in the peripheral circulation and consequently their infiltration into the CNS.

Caption: this compound's mechanism of action on lymphocytes.

Downstream Signaling of the S1P1 Receptor

The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating cell survival, proliferation, and migration. Studies have shown that the downstream effects of this compound on lymphocytes are primarily mediated through the MAPK/ERK and PI3K-Akt pathways.

Caption: Downstream signaling pathways of the S1P1 receptor.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of in vitro and in vivo assays. Below are the methodologies for key experiments.

S1P1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the S1P1 receptor.

Methodology: A compensated interferometric reader (CIR)-based binding assay is utilized.

-

Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged human S1P1 receptors and vector-transfected control cells are sonicated to prepare nanovesicles.

-

Binding Reaction: The S1P1-containing nanovesicles are incubated with increasing concentrations of this compound for one hour.

-

Detection: The binding of this compound to the S1P1 receptor is measured using a compensated interferometric reader, which detects changes in the refractive index upon binding.

-

Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which represents the affinity of this compound for the S1P1 receptor.

Receptor Internalization Assay

Objective: To assess the ability of this compound to induce the internalization of the S1P1 receptor.

Methodology: Flow cytometry is used to quantify the cell surface expression of the S1P1 receptor.

-

Cell Culture: C6 glioma cells heterologously expressing HA-tagged human S1P1 receptors are cultured.

-

Treatment: The cells are exposed to this compound for a defined period (e.g., 4 hours).

-

Staining: The cells are stained with an antibody that specifically recognizes the extracellular HA-tag of the S1P1 receptor.

-

Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates receptor internalization.

-

Sustained Internalization: To assess the duration of internalization, after the initial treatment, the cells are washed and cultured in a compound-free medium for an extended period (e.g., 18 hours) before flow cytometric analysis.

Functional Antagonism Assay

Objective: To evaluate the functional consequence of S1P1 receptor internalization by measuring the inhibition of S1P-induced downstream signaling.

Methodology: Measurement of intracellular cyclic AMP (cAMP) levels or calcium (Ca²⁺) mobilization.

-

cAMP Assay (AlphaScreen):

-

Cell Preparation: Human primary astrocytes are treated with this compound for 18 hours.

-

Stimulation: The cells are then stimulated with the natural ligand S1P in the presence of a phosphodiesterase inhibitor.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit. A reduction in the S1P-induced cAMP response in this compound-pretreated cells demonstrates functional antagonism.

-

-

Calcium Mobilization Assay:

-

Cell Loading: Human primary astrocytes are pretreated with this compound and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Stimulation: The cells are stimulated with S1P.

-

Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. Inhibition of the S1P-induced calcium signal in this compound-treated cells indicates functional antagonism.

-

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a highly selective S1P1 receptor modulator with a well-defined mechanism of action that underpins its efficacy in treating relapsing multiple sclerosis. Its distinct chemical structure and favorable physicochemical properties contribute to its oral bioavailability and rapid, reversible pharmacological effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation S1P receptor modulators. A thorough understanding of its signaling pathways and the methodologies used for its characterization is essential for researchers and clinicians working to advance the treatment of autoimmune diseases.

Ponesimod lymphocyte sequestration mechanism

An In-depth Technical Guide on the Core Lymphocyte Sequestration Mechanism of Ponesimod

Introduction

This compound is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Its therapeutic efficacy stems primarily from its ability to reduce the number of circulating lymphocytes, thereby limiting the infiltration of autoreactive immune cells into the central nervous system (CNS).[2][4] This is achieved through a targeted mechanism of lymphocyte sequestration within secondary lymphoid organs. This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning this compound's action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core pathways.

Core Mechanism of Action: S1P1 Receptor Functional Antagonism

The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and the thymus) into the blood and lymph is a tightly regulated process governed by the sphingosine-1-phosphate (S1P) signaling axis. A concentration gradient of S1P, which is high in the blood and lymph and low within lymphoid tissues, acts as a chemotactic signal guiding lymphocytes to exit the organs. This process is mediated by the S1P1 receptor, a G protein-coupled receptor expressed on the surface of lymphocytes.

This compound's mechanism revolves around the modulation of this S1P1 receptor. It acts as a potent and selective S1P1 agonist, which, upon binding, triggers the receptor's internalization and subsequent degradation. This sustained internalization renders the lymphocytes insensitive to the physiological S1P gradient, effectively "blinding" them to the egress signal. As a result, lymphocytes are trapped or sequestered within the lymph nodes, leading to a rapid, dose-dependent, and reversible reduction of circulating T and B lymphocytes in the peripheral blood. This sequestration prevents autoreactive lymphocytes from reaching the CNS to cause inflammation and demyelination.

Unlike the first-generation S1P modulator fingolimod, which targets multiple S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5), this compound exhibits high selectivity for the S1P1 subtype. This selectivity is believed to mitigate some of the off-target effects associated with the modulation of other S1P receptors, such as S1P3, which has been linked to cardiac side effects.

Signaling and Sequestration Pathway

The following diagram illustrates the S1P1 signaling pathway and the mechanism by which this compound induces lymphocyte sequestration.

Quantitative Pharmacodynamic Data

The interaction of this compound with the S1P1 receptor and its effect on lymphocyte counts have been quantified in numerous studies.

Table 1: Receptor Binding and Potency

| Parameter | Value | Receptor/Assay | Reference |

| EC50 | 5.7 nM | S1P1 Activation | |

| EC50 | 2.66 nM | Human S1P1 β-arrestin Assay | |

| IC50 | 54.9 ng/mL | Lymphocyte Count Reduction (MS Patients) | |

| Kd | 2.09 ± 0.27 nM | Direct S1P1 Binding (CIR-based assay) | |

| Selectivity | ~650-fold higher for S1P1 vs. S1P3 | Relative to natural ligand S1P |

Table 2: Clinical Efficacy on Lymphocyte Counts

| This compound Daily Dose | Mean Reduction from Baseline | Study Details | Reference |

| 10 mg | 50% | Phase IIb, 24 weeks | |

| 20 mg | 65% | Phase IIb, 24 weeks | |

| 40 mg | 69% | Phase IIb, 24 weeks | |

| 20 mg | 70.3% (maximal mean) | Phase I study | |

| 20 mg | Reduced to 41% of baseline at trough | PK/PD Modeling | |

| All Doses | Maximum reduction of 88.0% | PK/PD Modeling |

Note: The effects of this compound are reversible, with lymphocyte counts returning to the normal range within one to two weeks of treatment discontinuation.

Key Experimental Protocols

The mechanism of this compound has been elucidated through various in vitro and in vivo experimental models. Below are summaries of the core methodologies.

S1P1 Receptor Internalization Assay

-

Objective: To quantify the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.

-

Methodology:

-

Cell Line: C6 glioma cells, which do not endogenously express S1P receptors, are stably transfected to express human S1P1 receptors tagged with an epitope like hemagglutinin (HA).

-

Treatment: The transfected cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Staining: Cells are stained with a fluorescently labeled antibody targeting the extracellular HA tag. Staining is performed on live, non-permeabilized cells to ensure only surface receptors are labeled.

-

Analysis: The fluorescence intensity of the cells is measured using flow cytometry. A decrease in mean fluorescence intensity in this compound-treated cells compared to control cells indicates receptor internalization.

-

S1P1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound to the human S1P1 receptor.

-

Methodology (Compensated Interferometric Reader - CIR):

-

Receptor Preparation: Nanovesicles containing the human S1P1 receptor are prepared from the membranes of S1P1-expressing cells.

-

Binding Reaction: The S1P1-containing nanovesicles are incubated with a range of this compound concentrations in a free solution.

-

Detection: A compensated interferometric reader is used to measure the binding events in real-time without the need for labels. This technology detects changes in refractive index upon ligand binding.

-

Analysis: The binding data are fitted to a saturation binding curve to calculate the dissociation constant (Kd).

-

Peripheral Blood Lymphocyte Subset Analysis

-

Objective: To measure the in vivo effect of this compound on the absolute counts of different lymphocyte populations in peripheral blood.

-

Methodology:

-

Sample Collection: Whole blood samples are collected from subjects at baseline and at various time points during and after this compound treatment.

-

Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorescently conjugated monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD45RA and CCR7 for naïve/memory T cell subsets).

-

Lysis and Acquisition: Red blood cells are lysed, and the remaining white blood cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: Gating strategies are applied to identify and quantify the absolute count (cells/μL) of each lymphocyte subset. The percentage change from baseline is then calculated for each time point.

-

The diagram below outlines a typical experimental workflow for assessing receptor internalization.

Conclusion

This compound exerts its therapeutic effect in multiple sclerosis through a precise and potent mechanism of action. By selectively targeting the S1P1 receptor on lymphocytes, it acts as a functional antagonist, inducing receptor internalization and thereby sequestering lymphocytes within lymphoid organs. This leads to a significant and reversible reduction in circulating lymphocytes, limiting CNS inflammation. The high selectivity for S1P1 and its reversible pharmacodynamic profile are key characteristics that define its clinical utility and safety profile. The experimental data robustly support this mechanism, establishing this compound as a key targeted oral therapy for relapsing MS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]

Ponesimod's Journey Across the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated efficacy in treating relapsing forms of multiple sclerosis (MS). Its therapeutic effect is primarily attributed to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS). However, the potential for direct CNS effects is an area of growing interest, predicated on the ability of this compound to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical evidence regarding this compound's BBB penetration, details relevant experimental methodologies, and visualizes key pathways and processes.

Quantitative Analysis of this compound CNS Distribution

Preclinical studies have confirmed that this compound penetrates the brain and spinal cord.[1][2] Tissue distribution studies in rats have indicated its presence in CNS tissues.[1][2] While specific, publicly available quantitative data such as brain-to-plasma concentration ratios for this compound are limited, the evidence strongly supports its ability to access the CNS. The lipophilic nature of this compound likely contributes to its ability to traverse the BBB.

For comparative context, another S1P receptor modulator, siponimod, has shown a brain-to-blood drug exposure ratio of approximately 5-7 in preclinical animal models, suggesting significant CNS penetration for this class of molecules.

| Compound | Study Type | Species | Key Finding | Citation |

| This compound | Tissue Distribution | Rat | Penetrates brain and spinal cord tissues. | [1] |

| This compound | Histological Analysis (EAE model) | Mouse | Reduced inflammation, demyelination, and axonal loss in the brain, cerebellum, and spinal cord. |

Experimental Protocols for Assessing Blood-Brain Barrier Penetration

Detailed experimental protocols for this compound's BBB penetration are not extensively published. However, standard methodologies are employed to evaluate the CNS distribution of small molecules like this compound.

In Vivo Rodent Blood-Brain Barrier Penetration Study

This protocol outlines a typical approach to quantify the concentration of a compound in the brain and plasma of rodents.

Objective: To determine the brain-to-plasma concentration ratio of a test compound.

Materials:

-

Test compound (e.g., this compound)

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Vehicle for compound administration (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA tubes)

-

Tissue homogenization equipment

-

LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for bioanalysis

Procedure:

-

Dosing: Administer the test compound to a cohort of rodents at a specified dose and route (e.g., oral gavage).

-

Blood Sampling: At predetermined time points post-dosing, collect blood samples via cardiac puncture or tail vein into EDTA tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Brain Tissue Collection: Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.

-

Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

Sample Analysis: Analyze the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

In Vitro Blood-Brain Barrier Model

In vitro models, such as those using primary brain endothelial cells or immortalized cell lines, can provide insights into the permeability of a compound across the BBB.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cellular model of the BBB.

Materials:

-

Transwell inserts with a microporous membrane

-

Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)

-

Cell culture medium and supplements

-

Test compound and a low-permeability marker (e.g., lucifer yellow)

-

Plate reader or appropriate analytical instrument

Procedure:

-

Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts.

-

Barrier Formation: Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).

-

Permeability Assay:

-

Add the test compound and the low-permeability marker to the apical (donor) chamber.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

-

Sample Analysis: Determine the concentration of the test compound and the marker in the collected samples.

-

Data Analysis: Calculate the Papp value, which is a measure of the permeability rate.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and CNS Effects

This compound is a selective modulator of the S1P1 receptor. In the periphery, this leads to the internalization of S1P1 receptors on lymphocytes, trapping them in lymph nodes and reducing their infiltration into the CNS. Within the CNS, this compound can directly interact with S1P1 receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons. This direct CNS engagement may contribute to its therapeutic effects beyond immunomodulation.

Caption: this compound's dual mechanism of action in the periphery and CNS.

Experimental Workflow for In Vivo BBB Penetration Study

The following diagram illustrates the key steps involved in a typical in vivo study to assess the BBB penetration of a compound.

Caption: Workflow for an in vivo blood-brain barrier penetration study.

Logical Relationship of this compound's CNS Effects

This diagram outlines the logical progression from this compound's physicochemical properties to its potential therapeutic effects within the CNS.

References

Ponesimod's S1P1 Receptor Modulation: A Technical Deep Dive into Functional Antagonism Versus Biased Agonism

For Immediate Release

Shanghai, China – November 28, 2025 – This technical guide provides an in-depth analysis of the pharmacological mechanism of ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinction between functional antagonism and biased agonism in the context of this compound's action on the S1P1 receptor. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to clarify the nuanced molecular interactions that underpin this compound's therapeutic effects.

Executive Summary

This compound is an oral, selective S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] Its primary mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and subsequent degradation.[1][3] This process, termed functional antagonism, effectively renders lymphocytes unresponsive to the endogenous ligand sphingosine-1-phosphate (S1P), thereby preventing their egress from lymph nodes and reducing their infiltration into the central nervous system.[1] A critical aspect of this compound's pharmacology is its balanced signaling through both G-protein and β-arrestin pathways, distinguishing it from potentially biased agonists. This unbiased signaling profile is crucial for its therapeutic efficacy, as both pathways are necessary for the rapid and efficient reduction of circulating lymphocytes.

Quantitative Pharmacological Profile of this compound

This compound's interaction with the S1P1 receptor is characterized by high potency and selectivity. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative perspective with the endogenous ligand S1P and other S1P receptor modulators.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | S1P1 | S1P5 | Reference(s) |

| This compound | 0.41 | 11.2 | |

| Ozanimod | 0.19 | 11.2 | |

| Siponimod | 0.95 | 0.37 | |

| Fingolimod-P | 0.33 | 0.61 | |

| S1P | 1.12 | 2.51 |

Table 2: Functional Potency (EC50 in nM) at S1P1 Receptor

| Compound | G-protein Signaling (GTPγS) | β-arrestin Recruitment | Bias | Reference(s) |

| This compound | 0.20 | 0.27 | Unbiased | |

| Ozanimod | 0.03 | 0.37 | G-protein biased | |

| Siponimod | 0.07 | 0.81 | G-protein biased | |

| Fingolimod-P | 0.04 | 0.16 | Unbiased | |

| S1P | 0.05 | 0.19 | Unbiased |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value | Reference(s) |

| Half-life (t1/2) | ~33 hours | |

| Time to maximal concentration (Tmax) | 2.5 - 4 hours | |

| Bioavailability | ~84% | |

| Lymphocyte Reduction (at maintenance dose) | 70-80% reduction from baseline | |

| Reversibility of Lymphocyte Reduction | Return to normal range within 1-2 weeks |

Signaling Pathways: Functional Antagonism in Action

The therapeutic effect of this compound is a direct consequence of its initial agonistic action on the S1P1 receptor, which triggers a cascade of events leading to the receptor's removal from the cell surface. This "functional antagonism" is distinct from classical receptor blockade. The following diagrams, generated using the DOT language, illustrate the key signaling pathways.

Upon binding of an agonist like S1P or this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

This compound's equipotent activation of both G-protein signaling and β-arrestin recruitment is key to its mechanism of functional antagonism. The recruitment of β-arrestin initiates the process of receptor internalization and subsequent degradation, leading to a sustained loss of receptor function.

Experimental Protocols

The characterization of this compound's interaction with the S1P1 receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human S1P1 receptor are cultured and harvested. The cells are lysed by sonication in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in an assay buffer.

-

Competition Binding: A fixed concentration of a radiolabeled S1P1 receptor ligand (e.g., [3H]-S1P) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at room temperature to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the potency (EC50) of this compound in activating G-protein signaling downstream of the S1P1 receptor.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P1 receptor are prepared.

-

Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, and GDP.

-

Incubation: The reaction is carried out at 30°C for a defined period to allow for agonist-stimulated [35S]GTPγS binding to the Gαi subunit.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified.

-

Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET)

Objective: To determine the potency (EC50) of this compound in inducing the recruitment of β-arrestin to the S1P1 receptor.

Methodology:

-

Cell Line: A stable cell line co-expressing the S1P1 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP) is used.

-

Cell Plating: The cells are plated in a white, clear-bottom 96-well plate and incubated overnight.

-

Ligand Stimulation: The cells are then treated with increasing concentrations of this compound.

-

BRET Measurement: Immediately after adding the RLuc substrate (e.g., coelenterazine h), the bioluminescence and fluorescence emissions are measured simultaneously using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The net BRET ratio is plotted against the this compound concentration, and the data are fitted to a dose-response curve to obtain the EC50 value.

Conclusion

The pharmacological profile of this compound is characterized by its high selectivity and potent, unbiased activation of the S1P1 receptor, leading to functional antagonism. The equipotent engagement of both G-protein and β-arrestin signaling pathways is a hallmark of its mechanism, ensuring efficient receptor internalization and degradation, which ultimately results in the sequestration of lymphocytes. This technical guide provides a comprehensive overview of the data and methodologies that underpin our understanding of this compound's molecular mechanism of action, highlighting its distinction from biased agonists and providing a foundation for further research and development in the field of S1P receptor modulation.

References

Ponesimod's Efficacy in Neuroinflammation: A Technical Guide

Introduction

Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy stems from a dual mechanism of action that involves both peripheral and central nervous system (CNS) effects to mitigate neuroinflammation. Unlike first-generation S1P receptor modulators such as fingolimod, which target multiple S1P receptor subtypes, this compound's high selectivity for S1P1 is thought to offer a more targeted therapeutic approach with a distinct safety profile.[3][4] This technical guide provides an in-depth examination of this compound's effects in preclinical models of neuroinflammation, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound's primary mechanism involves its function as a selective S1P1 receptor modulator.[5] It binds with high affinity to S1P1 receptors located on the surface of lymphocytes. This binding initially acts as an agonist, but with sustained exposure, it leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This process, known as functional antagonism, results in the reversible sequestration of lymphocytes, particularly autoreactive T and B cells, within the lymph nodes, thereby reducing their infiltration into the CNS where they would otherwise perpetuate inflammatory damage.

Furthermore, tissue distribution studies have confirmed that this compound can cross the blood-brain barrier. This allows it to directly engage S1P1 receptors expressed on CNS resident cells, including astrocytes and microglia, and exert direct anti-inflammatory and potentially neuroprotective effects within the brain and spinal cord.

This compound in Preclinical Neuroinflammation Models

The efficacy of this compound has been extensively evaluated in various animal models that recapitulate key aspects of MS pathology, such as inflammation, demyelination, and axonal damage.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS, characterized by an autoimmune response against myelin antigens that leads to CNS inflammation and paralysis.

a. Efficacy Data in EAE Models

This compound has demonstrated significant, dose-dependent efficacy in both mouse and rat EAE models, in both preventative and therapeutic settings. Treatment typically delays disease onset, reduces the maximum clinical score, and limits body weight loss. Histological analyses confirm these clinical improvements, showing reduced inflammatory cell infiltrates, preserved myelin, and less axonal damage in the CNS of this compound-treated animals compared to controls.

| Model | This compound Dose | Key Outcomes | Reference |

| Rat EAE (MBP-induced) | 30 mg/kg (oral) | Delayed disease onset by 1 day. | |

| 100 mg/kg (oral) | Delayed disease onset by 2 days; Significantly reduced mean maximal clinical score. | ||

| 100 mg/kg (oral) | >70% reduction in peripheral lymphocyte count. | ||

| Mouse EAE (MOG-induced) | Not specified | Reduced inflammation, demyelination, and axonal loss in brain, cerebellum, and spinal cord. | |

| Not specified | Significant efficacy in both preventative and therapeutic settings. |

b. Experimental Protocol: MOG-Induced EAE in Mice

-

Animal Model : C57BL/6 mice are typically used for the myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide-induced EAE model.

-

Induction : On day 0, mice are immunized subcutaneously with an emulsion containing MOG peptide and Complete Freund's Adjuvant (CFA). On the same day and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of immune cells into the CNS.

-

Treatment : this compound or a vehicle control is administered daily via oral gavage. Treatment can begin on day 0 (preventative protocol) or upon the first appearance of clinical signs (therapeutic protocol).

-

Assessment : Mice are monitored daily for clinical signs of paralysis (scored on a scale of 0 to 5) and body weight changes.

-

Terminal Analysis : At the end of the study, tissues are collected. Spinal cords and brains are processed for histology to assess the degree of immune cell infiltration and demyelination. Blood and lymphoid organs are analyzed by flow cytometry to quantify lymphocyte populations.

Cuprizone-Induced Demyelination

The cuprizone model is a toxic-induced model of demyelination that is largely independent of peripheral immune cell infiltration. It is therefore valuable for studying the direct effects of drugs on CNS-resident cells like oligodendrocytes, astrocytes, and microglia.

a. Efficacy Data in the Cuprizone Model

In the cuprizone model, this compound has been shown to exert direct protective effects within the CNS. Remarkably, treatment with this compound prevented cuprizone-induced demyelination, but did so selectively in the cingulum, a key white matter tract, while not showing the same effect in the corpus callosum. This protective effect was associated with a reduction in both microglial and astrocytic activation.

| Outcome Measure | Treatment Group | Result | Reference |

| Demyelination | This compound | Prevented demyelination selectively in the cingulum. | |

| Glial Activation | This compound | Reduced activation of microglia (Iba-1) and astrocytes (GFAP). |

b. Experimental Protocol: Cuprizone Model

-

Animal Model : Typically, C57BL/6 mice are used.

-

Induction : Mice are fed a diet containing 0.2% cuprizone for several weeks (e.g., 5 weeks) to induce demyelination.

-

Treatment : this compound is administered concurrently with the cuprizone diet.

-

Analysis : At the end of the treatment period, brains are collected and analyzed using histological techniques (e.g., Luxol Fast Blue staining for myelin) to assess the extent of demyelination and immunohistochemistry to evaluate glial cell activation (e.g., Iba1 for microglia, GFAP for astrocytes) in specific brain regions like the corpus callosum and cingulum.

Direct Effects on CNS Cells: Astrocyte Modulation

This compound's ability to cross the blood-brain barrier allows it to directly influence the behavior of astrocytes, which are key players in neuroinflammation. Astrocytes express S1P1 receptors, and their activation is strongly associated with disease progression in MS models.

Signaling Pathway and Gene Expression

In vitro studies using primary human astrocytes have elucidated the molecular mechanisms behind this compound's anti-inflammatory effects. Upon stimulation with a pro-inflammatory cytokine cocktail (IFN-γ, TNF-α, IL-1β, etc.), astrocytes adopt a reactive, neuroinflammatory phenotype. Treatment with this compound reverses many of these changes.

Single-cell RNA sequencing (scRNA-seq) has revealed that this compound significantly alters the gene expression profile of cytokine-stimulated astrocytes. It downregulates numerous genes involved in key inflammatory pathways, including interferon (IFN) signaling, antigen presentation, and interleukin signaling. This demonstrates a direct, potent anti-inflammatory effect on a crucial CNS cell type.

| Cell Type | Stimulus | Treatment | Key Regulated Pathways | Reference |

| Primary Human Astrocytes | Cytokine Mix (IFN-γ, TNF-α, IL-1β, etc.) | This compound | Downregulation of: Interferon signaling, Ubiquitin-related pathways, IL-1/immunoglobulin secretion, Antigen presentation. |

Conclusion

This compound effectively mitigates neuroinflammation through a sophisticated dual mechanism. Peripherally, it sequesters lymphocytes in lymphoid organs, preventing their infiltration into the central nervous system. Centrally, it crosses the blood-brain barrier to directly suppress the inflammatory activity of astrocytes. Data from robust preclinical models, including EAE and cuprizone-induced demyelination, provide strong quantitative and mechanistic evidence for its efficacy. These findings underscore the therapeutic potential of selective S1P1 modulation as a strategy to address the complex pathology of neuroinflammatory diseases like multiple sclerosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Subsets Following Ponesimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponesimod is an oral, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves the sequestration of lymphocytes in lymphoid organs, leading to a reduction in circulating lymphocytes that could otherwise contribute to autoimmune pathology.[2][3] This document provides detailed application notes and protocols for the analysis of lymphocyte subsets by flow cytometry in peripheral blood following treatment with this compound, enabling researchers to effectively monitor its pharmacodynamic effects.

This compound selectively binds to S1P1 receptors on lymphocytes, inducing their internalization and degradation.[4] This prevents lymphocytes from responding to the natural S1P gradient that guides their egress from lymph nodes and the thymus.[4] The result is a dose-dependent, reversible reduction in peripheral blood lymphocyte counts. Notably, this compound demonstrates differential effects on various lymphocyte subpopulations. It predominantly reduces circulating naïve and CD4+ T cells, as well as B cells, while having a lesser impact on memory T cells, CD8+ T cells, and Natural Killer (NK) cells.

Data Presentation: Quantitative Effects of this compound on Lymphocyte Subsets

The following tables summarize the quantitative changes in lymphocyte subsets observed in healthy subjects following multiple-dose administration of this compound. The data is compiled from a study where subjects received a dose-titration regimen of this compound (10 mg, 20 mg, and 40 mg for 3 days each) over 10 days.

Table 1: Absolute Counts of Major Lymphocyte Subsets at Baseline and Day 10

| Lymphocyte Subset | Marker | Baseline (cells/L x 10^6) | Day 10 (cells/L x 10^6) |

| Total Lymphocytes | 1,908 ± 387 | 617 ± 112 | |

| T Cells | CD3+ | 1,399 ± 311 | 334 ± 86 |

| B Cells | CD3-CD19+ | 215 ± 63 | 46 ± 18 |

| Helper T Cells | CD3+CD4+ | 687 ± 110 | Not specified |

| Cytotoxic T Cells | CD3+CD8+ | 476 ± 167 | Not specified |

| NK Cells | CD3-CD56+ | Not specified | Not significantly reduced |

| NKT Cells | CD3+CD56+ | Not specified | Not significantly affected |

Data presented as mean ± standard deviation.

Table 2: Changes in T Cell Subsets from Baseline after 10 Days of this compound Treatment

| T Cell Subset | Markers | Change from Baseline (cells/L x 10^6) |

| Naïve CD4+ T Cells | CD45RA+CCR7+ | -113 ± 98 |

| CD4+ Central Memory T Cells | CD45RA-CCR7+ | -437 ± 164 |

| CD4+ Effector Memory T Cells | CD45RA-CCR7- | -131 ± 57 |

| CD8+ Central Memory T Cells | CD45RA-CCR7+ | Significant decrease |

| CD8+ Effector Memory T Cells | CD45RA-CCR7- | Not significantly reduced |

| Gut-Homing T Cells | CLA-integrin β7+ | -228 ± 90 |

Data presented as mean change ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for flow cytometry analysis of lymphocyte subsets.

Caption: this compound's Mechanism of Action.

Caption: Experimental Workflow for Flow Cytometry.

Experimental Protocols

Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood, which is a necessary step for subsequent lymphocyte subset analysis.

Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

-

Carefully layer the diluted blood over a volume of Ficoll-Paque PLUS equal to the original blood volume. Avoid mixing the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: plasma at the top, followed by a buffy coat of PBMCs, the Ficoll-Paque PLUS, and red blood cells/granulocytes at the bottom.

-

Carefully aspirate the PBMC layer using a serological pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., Flow Cytometry Staining Buffer).

-

Perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL for staining.

Protocol 2: Staining for Lymphocyte Subsets

This protocol outlines the procedure for staining PBMCs with fluorochrome-conjugated antibodies for the identification of various lymphocyte subsets.

Materials:

-

Isolated PBMCs (1 x 10^7 cells/mL)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc receptor blocking solution (optional, but recommended for B cell analysis)

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

-

FACS tubes

-

Centrifuge

Table 3: Suggested Antibody Panel for Lymphocyte Subset Analysis

| Target | Fluorochrome | Purpose |

| CD45 | e.g., PE | Pan-leukocyte marker for gating |

| CD3 | e.g., APC | Pan-T cell marker |

| CD4 | e.g., FITC | Helper T cell marker |

| CD8 | e.g., PE-Cy7 | Cytotoxic T cell marker |

| CD19 | e.g., FITC | B cell marker |

| CD56 | e.g., Alexa Fluor 488 | NK and NKT cell marker |

| CD45RA | e.g., FITC | Naïve and effector T cell marker |

| CCR7 | e.g., PE-Cy7 | Naïve and central memory T cell marker |

Note: The specific fluorochromes should be chosen based on the available lasers and filters of the flow cytometer to minimize spectral overlap. The antibody clones used in the reference study include those from BD Biosciences and eBioscience.

Procedure:

-

Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each FACS tube.

-

(Optional) If analyzing B cells or other Fc receptor-expressing cells, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature.

-

Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes.

-

Discard the supernatant. Repeat the wash step.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

-

Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1% paraformaldehyde.

Protocol 3: Flow Cytometry Acquisition and Gating Strategy

Acquisition:

-

Calibrate the flow cytometer using compensation beads to correct for spectral overlap between fluorochromes.

-

Use unstained and single-color stained controls to set appropriate voltages and compensation.

-

Acquire a sufficient number of events (e.g., 100,000 total events) to ensure statistical significance for rare populations.

Gating Strategy:

-

Gate on lymphocytes based on their forward scatter (FSC) and side scatter (SSC) properties.

-

From the lymphocyte gate, further refine the population by gating on CD45-positive cells.

-

Identify major lymphocyte populations:

-

T cells: CD3+

-

B cells: CD19+ (from the CD3- population)

-

NK cells: CD3-CD56+

-

-

Within the T cell gate (CD3+), differentiate helper T cells (CD4+) and cytotoxic T cells (CD8+).

-

Further analyze T cell subsets based on memory markers. For example, within the CD4+ gate:

-

Naïve: CD45RA+CCR7+

-

Central Memory: CD45RA-CCR7+

-

Effector Memory: CD45RA-CCR7-

-

Effector: CD45RA+CCR7-

-

This comprehensive approach to flow cytometry analysis will enable researchers to accurately quantify the effects of this compound on lymphocyte subsets, providing valuable insights into its immunomodulatory activity.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Application Notes: Ponesimod Preparation and Use in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Ponesimod (brand name Ponvory) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][3] this compound's mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[4] This process functionally antagonizes the receptor and sequesters lymphocytes within lymph nodes, preventing their migration into the central nervous system (CNS) where they can contribute to inflammation and demyelination. Its high selectivity for S1P1 and reversible effects make it a valuable tool for in vitro studies of immune cell trafficking, neuroinflammation, and S1P receptor signaling. These notes provide detailed protocols for the preparation and application of this compound in a cell culture setting.

Physicochemical Properties of this compound

Accurate preparation of this compound for in vitro experiments requires an understanding of its physical and chemical characteristics. This compound is a white to light yellowish powder that is practically insoluble in aqueous solutions across a pH range of 1-7.5. Therefore, an organic solvent is required for its initial dissolution.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅ClN₂O₄S | |

| Molecular Weight | 460.97 g/mol | |

| Appearance | White to light yellowish powder | |

| Aqueous Solubility | Practically insoluble | |

| DMSO Solubility | 92 mg/mL (199.57 mM) | |

| Ethanol Solubility | 92 mg/mL | |

| BCS Classification | Class 2 or 4 (Low Solubility) |

Mechanism of Action & Signaling Pathway

This compound is a selective S1P1 receptor modulator that initially acts as an agonist, binding to the receptor with high potency. This binding induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. The loss of surface S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues. This functional antagonism results in the reversible sequestration of lymphocytes in the lymph nodes, reducing the number of circulating lymphocytes available to infiltrate tissues. In the CNS, this compound has been shown to inhibit astrocyte-mediated neuroinflammation.

Caption: this compound binds to S1P1 receptors, leading to their internalization and blocking lymphocyte egress.

In Vitro Activity of this compound

This compound has demonstrated high potency and selectivity for the S1P1 receptor in various in vitro assays. The half-maximal effective concentration (EC₅₀) is a key metric for determining appropriate working concentrations in cell culture experiments.

| Assay Type | Cell Line | Target | Potency (EC₅₀) | Reference |

| GTPγS Binding | CHO (Chinese Hamster Ovary) | Human S1P1 | 5.7 nM / 9.7 nM | |

| GTPγS Binding | CHO (Chinese Hamster Ovary) | Human S1P3 | 109 nM | |

| Receptor Internalization | C6 Glioma | Human S1P1 | Selective internalization vs S1P2-5 | |

| Calcium Signaling | Human Primary Astrocytes | S1P1 | logEC₅₀ = -7.031 (for S1P) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

-

This compound powder (MW: 460.97 g/mol )

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 460.97 g/mol x 1000 mg/g = 4.61 mg

-

-

Weighing: Carefully weigh out 4.61 mg of this compound powder and place it into a sterile amber tube.

-

Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

-

Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

-

Aliquoting & Storage: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile amber tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are stable for several months.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Objective: To dilute the this compound stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

-

Sterile conical tubes

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:

-

First, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of culture medium (1:50 dilution). Mix thoroughly.

-

Then, add 10 µL of the 100 µM intermediate solution to 10 mL of the final volume of culture medium (1:1000 dilution) to get 100 nM.

-

-

Final Dilution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium.

-

Example for 1 µM final concentration in 10 mL medium: Add 1 µL of 10 mM stock to 10 mL of medium.

-

Example for 10 nM final concentration in 10 mL medium: Add 1 µL of 100 µM intermediate stock to 10 mL of medium.

-

-

Mixing: Immediately after adding the this compound solution, cap the tube and mix thoroughly by inverting several times or by gentle vortexing to ensure a homogenous solution.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the this compound-treated samples. For the examples above, the final DMSO concentration would be 0.01%, which is generally well-tolerated by most cell lines.

-

Application: Remove the existing medium from your cell cultures and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Return the cells to the incubator for the desired treatment period.

General Experimental Workflow

The following diagram illustrates the typical workflow for using this compound in an in vitro cell-based assay.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. This compound, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Application Notes and Protocols: Single-Cell RNA-Seq Analysis of Astrocytes Treated with Ponesimod

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Ponesimod on primary human astrocytes using single-cell RNA sequencing (scRNA-seq). The information is derived from a key study demonstrating this compound's ability to inhibit astrocyte-mediated neuroinflammation. This document offers the necessary guidance to replicate and build upon these findings, aiding in the exploration of this compound's therapeutic potential in neuroinflammatory and demyelinating diseases.

Introduction

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown efficacy in treating relapsing forms of multiple sclerosis. Its mechanism of action involves functional antagonism of the S1P1 receptor, which is notably expressed on astrocytes in the central nervous system (CNS). By modulating S1P1 signaling, this compound can directly influence astrocyte activity, particularly their role in neuroinflammation. Single-cell RNA sequencing provides a high-resolution method to dissect the heterogeneous transcriptional responses of individual astrocytes to this compound, offering valuable insights into its cellular and molecular mechanisms.

This compound's Mechanism of Action in Astrocytes

This compound acts as a functional antagonist of the S1P1 receptor on astrocytes. Upon binding, it initially acts as an agonist, leading to the internalization of the S1P1 receptor. This internalization effectively desensitizes the cell to further S1P signaling, leading to a state of functional antagonism. This process inhibits downstream signaling pathways associated with neuroinflammation.

Caption: this compound Signaling Pathway in Astrocytes.

Experimental Data Summary

The following tables summarize the quantitative data from a representative single-cell RNA-seq experiment on primary human astrocytes treated with this compound.

Table 1: Single-Cell RNA-Seq Library Quality Control

| Condition | Number of Cells Analyzed | Approximate Transcripts per Cell |

| Non-treated Control (24h) | ~8,000 | ~16,000 |

| Non-treated Control (48h) | ~8,000 | ~16,000 |

| Cytokine Mix (24h) | ~8,000 | ~16,000 |

| Cytokine Mix (48h) | ~8,000 | ~16,000 |

| Cytokine Mix + this compound (24h) | ~8,000 | ~16,000 |

| Cytokine Mix + this compound (48h) | ~8,000 | ~16,000 |

| Total | 49,706 |

Data extracted from a study by Kihara et al.

Table 2: Differentially Expressed Genes (DEGs) in Response to Treatments

| Comparison | Time Point | Upregulated Genes | Downregulated Genes | Total DEGs |

| Cytokine Mix vs. Control | 24h | 2,809 | 1,457 | 4,266 |

| Cytokine Mix vs. Control | 48h | 2,440 | 1,474 | 3,914 |

| Cytokine Mix + this compound vs. Cytokine Mix | 24h | 34 | 4,031 | 4,065 |

| Cytokine Mix + this compound vs. Cytokine Mix | 48h | 130 | 822 | 952 |

Data extracted from a study by Kihara et al.

Experimental Protocols

The following are detailed protocols for the culture of primary human astrocytes, induction of a neuroinflammatory state, treatment with this compound, and preparation for single-cell RNA sequencing.

Protocol 1: Culture of Primary Human Astrocytes

Materials:

-

Cryopreserved primary human astrocytes

-

Astrocyte Growth Medium

-

T-75 culture flasks, coated with an appropriate substrate (e.g., poly-L-lysine)

-

Water bath, 37°C

-

Biosafety cabinet

-

Incubator, 37°C, 5% CO2

-

Trypsin-EDTA solution

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Pre-warm the Astrocyte Growth Medium to 37°C.

-

Rapidly thaw the cryopreserved vial of primary human astrocytes in a 37°C water bath.

-

Transfer the cell suspension to a sterile conical tube containing pre-warmed growth medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh growth medium and seed the cells into a coated T-75 culture flask.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

When the cells reach 80-90% confluency, subculture them using trypsin-EDTA to detach the cells.

-

Perform a cell count using trypan blue and a hemocytometer to determine cell viability and density for subsequent experiments.

Protocol 2: Induction of Neuroinflammation and this compound Treatment

Materials:

-

Cultured primary human astrocytes (from Protocol 1)

-

Astrocyte Growth Medium

-

This compound

-

Cytokine Mix (recombinant human IFN-γ, TNF-α, IL-1β, IL-6, and IL-17)

-

6-well plates

Procedure:

-

Seed the primary human astrocytes into 6-well plates at a desired density and allow them to adhere overnight.

-

Prepare the following treatment conditions in fresh growth medium:

-

Vehicle Control (medium only)

-

Cytokine Mix (to induce a pro-inflammatory state)

-

Cytokine Mix + this compound

-

-

Aspirate the old medium from the cells and add the prepared treatment media.

-

Incubate the cells for the desired time points (e.g., 24 and 48 hours).

Protocol 3: Single-Cell RNA Sequencing Library Preparation

Materials:

-

Treated primary human astrocytes (from Protocol 2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA solution

-

Fetal bovine serum (FBS)

-

Cell strainers

-

Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) and associated reagents/kits

Procedure:

-

After the treatment period, wash the cells with ice-cold PBS.

-

Add trypsin-EDTA to each well and incubate briefly to detach the cells.

-

Neutralize the trypsin with medium containing FBS.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Pass the cell suspension through a cell strainer to remove any clumps.

-

Perform a cell count and assess viability.

-

Proceed with the single-cell library preparation according to the manufacturer's protocol for your chosen platform. This typically involves partitioning the single cells into nanodroplets with barcoded beads for reverse transcription and cDNA amplification.

-

Construct the sequencing libraries from the amplified cDNA.

-

Perform quality control on the libraries and proceed with sequencing.

Caption: Experimental Workflow for scRNA-Seq.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on astrocyte biology at the single-cell level. By following these detailed methodologies, researchers can effectively explore the transcriptomic changes induced by this compound in a neuroinflammatory context, contributing to a deeper understanding of its therapeutic mechanisms and potentially identifying novel biomarkers and therapeutic targets for CNS disorders.

Troubleshooting & Optimization

Ponesimod Technical Support Center: DMSO Solubility and Stability Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of ponesimod in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO. This compound exhibits good solubility in DMSO.

Q2: What are the reported solubility concentrations of this compound in DMSO?

A2: Various suppliers report different solubility concentrations for this compound in DMSO. It is crucial to consult the documentation provided with your specific compound. The table below summarizes reported values.

Q3: How should I store this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For long-term storage (months to over a year), -80°C is recommended. For short-term storage (up to one month), -20°C is generally acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution in DMSO precipitates when I dilute it in aqueous media for my cell culture experiments. What should I do?

A4: This is a common issue for hydrophobic compounds dissolved in DMSO. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. A stepwise dilution approach is recommended. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate dilution to your aqueous buffer or cell culture medium while gently vortexing. This gradual decrease in DMSO concentration helps to keep the compound in solution. For many cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It acts as a functional antagonist by binding to S1P1, leading to its internalization and degradation. This process prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes. In the central nervous system, this compound can modulate astrocyte activity and reduce neuroinflammation.

Data Presentation: Solubility and Storage

Table 1: this compound Solubility in DMSO

| Parameter | Value | Source |

| Solubility | 55 mg/mL (119.31 mM) | TargetMol |

| Solubility | 5 mg/mL | GlpBio |

| Solubility | 10 mM | BOC Sciences |

Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. Sonication or gentle warming may aid dissolution.

Table 2: Recommended Storage Conditions for this compound Solutions

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | -20°C | > 3 years | Store protected from light. |

| Stock Solution in DMSO | -80°C | > 1 year | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution in DMSO | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. Re-test efficacy if stored for longer. |

| Short-term Storage | 4°C | < 1 week | For working solutions; use immediately if possible. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for experimental use.

Materials:

-

This compound powder (Molecular Weight: 460.97 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculation: To prepare a 10 mM stock solution, weigh out 4.61 mg of this compound powder.

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a bath sonicator for a few minutes or gently warm the solution to 37°C to aid dissolution.

-

-

Aliquoting and Storage:

-

Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage.

-

Protocol 2: Stability Assessment of this compound in DMSO

Objective: To evaluate the chemical stability of a this compound stock solution in DMSO over time.

Materials:

-

10 mM this compound stock solution in DMSO

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column and mobile phase

-

-20°C and -80°C freezers

Procedure:

-

Initial Analysis (T=0):

-

Immediately after preparing the 10 mM stock solution, perform an initial HPLC analysis to determine the initial purity and concentration. This will serve as the baseline.

-

-

Sample Storage:

-

Store aliquots of the stock solution at both -20°C and -80°C.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature.

-

Analyze the samples by HPLC under the same conditions as the initial analysis.

-

-

Data Analysis:

-

Compare the peak area and purity of the this compound peak at each time point to the T=0 baseline.

-

A solution is generally considered stable if the purity remains ≥95% and the concentration is ≥90% of the initial concentration.

-

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound powder does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has low solubility at the target concentration. | - Ensure the correct amount of DMSO is used.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C or use a bath sonicator.- Prepare a more dilute stock solution. |

| Precipitation occurs when diluting the DMSO stock in aqueous media. | - "Crashing out" of the hydrophobic compound in the aqueous environment. | - Perform a serial dilution in 100% DMSO first to create an intermediate stock.- Add the DMSO stock dropwise to the aqueous media while vortexing.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. |

| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution.- Cytotoxicity from high DMSO concentrations. | - Prepare fresh stock solutions.- Verify the stability of your stock solution (see Protocol 2).- Confirm the concentration of your stock solution via analytical methods.- Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.5%) and include a vehicle control. |